6-bromo-4-methoxy-1H-1,3-benzodiazole
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of benzimidazole chemistry, which traces its origins to the pioneering work of Hoebrecker in the 1870s. The original synthesis of benzimidazole compounds was achieved through the reduction of 2-nitro-4-methyl acetanilide, leading to either 2,5-dimethylbenzimidazole or 2,6-dimethylbenzimidazole, marking the foundation of this important class of heterocyclic compounds. Subsequently, Ladenberg and Wundt contributed to the early understanding of benzimidazole chemistry during the same period, establishing the fundamental synthetic approaches that would later enable the development of more complex derivatives.
The specific synthesis and characterization of this compound represents a more recent advancement in the field, reflecting the evolution of synthetic methodologies toward the preparation of strategically substituted benzimidazole derivatives. Modern synthetic approaches have enabled the selective introduction of bromine atoms at specific positions on the benzimidazole ring system, as demonstrated in contemporary research involving the synthesis of 5-bromo-2-(2-nitrophenyl)-1H-benzimidazole and related compounds. The development of palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, has revolutionized the functionalization of benzimidazole derivatives at previously challenging positions, including the 5 and 6 positions.
The compound's emergence in chemical literature reflects the ongoing interest in exploring the chemical space around benzimidazole scaffolds through systematic structural modifications. Research has demonstrated that the combination of halogenation and methoxylation provides unique opportunities for further chemical elaboration, making such compounds valuable synthetic intermediates in medicinal chemistry.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within heterocyclic chemistry due to the fundamental properties of the benzimidazole core and the strategic placement of its substituents. Benzimidazole derivatives are recognized for their exceptional stability and versatility, characteristics that stem from the aromatic nature of the fused benzene-imidazole ring system. The benzimidazole scaffold demonstrates remarkable resistance to degradation under harsh conditions, maintaining structural integrity when exposed to alkalis, warm hydrochloric acid, or concentrated sulfuric acid.
The incorporation of a bromine atom at the 6-position introduces significant synthetic utility to the molecule, as halogenated benzimidazoles serve as versatile substrates for various cross-coupling reactions. Research has demonstrated that brominated benzimidazoles can participate effectively in palladium-catalyzed reactions, enabling the introduction of diverse functional groups through carbon-carbon and carbon-nitrogen bond formation. The reactivity profile of the bromine substituent allows for nucleophilic substitution reactions, providing pathways for structural diversification that are particularly valuable in drug discovery applications.
The methoxy group at the 4-position contributes both electronic and steric effects that influence the compound's overall reactivity and binding properties. Methoxy substituents are known to act as electron-donating groups, modifying the electronic distribution within the benzimidazole ring system and potentially enhancing interactions with biological targets. This combination of halogen and alkoxy substitution patterns represents a strategic approach to molecular design that balances synthetic accessibility with functional diversity.
Contemporary research has highlighted the importance of substitution patterns in determining the biological activity of benzimidazole derivatives. Studies examining structure-activity relationships have revealed that the specific positioning of electron-withdrawing and electron-donating groups significantly influences the pharmacological properties of these compounds. The 4-methoxy-6-bromo substitution pattern represents an optimal combination that provides both synthetic versatility and potential for biological activity.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the structural features and substitution pattern of the molecule. According to Chemical Abstracts Service documentation, the compound is officially designated as 6-bromo-4-methoxy-1H-benzo[d]imidazole, with the alternative name this compound being commonly used in chemical literature. The systematic name accurately describes the bromide substitution at position 6 and the methoxide substitution at position 4 of the benzimidazole ring system.
The molecular formula C8H7BrN2O provides essential information about the compound's composition, indicating the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of 227.06 grams per mole reflects the contribution of the bromine atom, which significantly increases the mass compared to unsubstituted benzimidazole derivatives. The Chemical Abstracts Service registry number 1360963-12-7 serves as a unique identifier for the compound in chemical databases and regulatory documentation.
The classification of this compound within the broader category of benzimidazole derivatives reflects its membership in a well-established class of heterocyclic compounds. Benzimidazoles are categorized as bicyclic aromatic compounds containing both benzene and imidazole ring systems, placing them within the larger family of benzoheterocycles that includes benzothiazoles and benzoxazoles. The specific substitution pattern classifies this compound as a polysubstituted benzimidazole derivative, distinguishing it from simpler monosubstituted or unsubstituted analogs.
Position in Benzodiazole/Benzimidazole Research Field
This compound occupies a significant position within contemporary benzimidazole research, representing an important example of strategically designed heterocyclic compounds that combine synthetic accessibility with potential biological activity. The compound exemplifies the current trend in heterocyclic chemistry toward the development of polysubstituted derivatives that incorporate multiple functional groups to enhance both reactivity and selectivity. Current research initiatives in benzimidazole chemistry have increasingly focused on the systematic exploration of substitution patterns that optimize biological activity while maintaining favorable synthetic characteristics.
The strategic positioning of substituents in this compound reflects contemporary understanding of structure-activity relationships within the benzimidazole class. Research has demonstrated that the combination of halogen and methoxy substituents provides an optimal balance of electronic effects, with the electron-withdrawing bromine atom and electron-donating methoxy group creating a unique electronic environment that may enhance binding affinity to specific biological targets. This substitution pattern has emerged as particularly relevant in the context of drug discovery applications, where such compounds serve as valuable lead structures for further optimization.
The compound's position within current research frameworks is further emphasized by its utility as a synthetic intermediate for the preparation of more complex benzimidazole derivatives. Studies have shown that brominated benzimidazoles serve as versatile substrates for cross-coupling reactions, enabling the systematic exploration of chemical space around the benzimidazole scaffold. The availability of standardized synthetic protocols for the preparation of this compound has facilitated its adoption as a building block in combinatorial chemistry approaches to drug discovery.
Contemporary research trends in benzimidazole chemistry have increasingly emphasized the importance of developing environmentally sustainable synthetic methodologies, including microwave-assisted synthesis, ultrasound-promoted reactions, and photochemical approaches. The synthesis of this compound and related compounds has benefited from these green chemistry initiatives, with researchers developing more efficient and environmentally friendly protocols for their preparation. These methodological advances have enhanced the practical utility of such compounds in research applications and have contributed to their broader adoption within the scientific community.
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-5(9)2-6-8(7)11-4-10-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJQRKWNXUKDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291595 | |
| Record name | 1H-Benzimidazole, 5-bromo-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360963-12-7 | |
| Record name | 1H-Benzimidazole, 5-bromo-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1360963-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 5-bromo-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methoxy-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy-1H-1,3-benzodiazole typically involves the bromination of 4-methoxy-1H-1,3-benzodiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methoxy-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that benzodiazole derivatives, including 6-bromo-4-methoxy-1H-1,3-benzodiazole, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various bacterial strains and fungi. The presence of the bromo and methoxy groups enhances their biological activity, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-Tubercular Activity
Research has highlighted the potential of benzodiazole derivatives in combating tuberculosis (TB). Compounds similar to this compound have been synthesized and tested for their inhibitory effects against Mycobacterium tuberculosis. In vitro studies demonstrated that these compounds could inhibit the growth of TB bacteria effectively, suggesting their use as lead compounds in anti-TB drug development .
Cancer Research
The structural features of this compound position it as a promising candidate in cancer research. Some studies have reported that benzodiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Materials Science Applications
Polymer Chemistry
Benzodiazoles are incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into polymers can result in materials with improved performance characteristics suitable for various industrial applications .
Fluorescent Materials
This compound has also been explored for its potential use in the development of fluorescent materials. The unique electronic properties associated with the benzodiazole moiety allow it to be used as a fluorescent probe in biological imaging applications. Studies have shown that derivatives can be designed to emit specific wavelengths of light when excited, enabling their use in tracking cellular processes .
Analytical Chemistry Applications
Chromatographic Techniques
this compound is utilized as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties allow for effective separation and identification of related compounds in complex mixtures .
Spectroscopic Analysis
The compound's unique spectral characteristics make it suitable for use in various spectroscopic techniques such as UV-Vis and NMR spectroscopy. These methods are pivotal for structural elucidation and quantitative analysis of benzodiazole derivatives in research settings .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated significant inhibition against several bacterial strains. |
| Anti-Tubercular Compound Synthesis | Medicinal Chemistry | Identified new derivatives with enhanced activity against M. tuberculosis. |
| Polymer Enhancement Research | Materials Science | Improved thermal stability and mechanical properties when incorporated into polymers. |
| Fluorescent Probes Development | Materials Science | Developed probes emitting specific wavelengths for biological imaging. |
| Chromatographic Analysis | Analytical Chemistry | Used as a reference standard for effective separation techniques. |
Mechanism of Action
The mechanism of action of 6-bromo-4-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. As a benzimidazole derivative, it can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position and Halogen Variation
6-Bromo-4-Chloro-1H-Benzimidazole (CAS: 1360932-45-1)
- Structure : Chlorine replaces the methoxy group at position 3.
- Molecular Weight : 231.48 g/mol (higher due to chlorine’s atomic mass vs. methoxy’s oxygen).
- This substitution may alter binding affinities in biological targets compared to the methoxy analog .
3-Bromo-4-Chloro-6-Methoxy-1H-Indazole (CAS: 887569-99-5)
- Structure : Bromine at position 3, chlorine at 4, and methoxy at 6 (vs. bromine at 6 and methoxy at 4 in the target compound).
- Molecular Weight : 261.50 g/mol.
- Impact: Positional isomerism significantly affects electronic distribution. The proximity of bromine (position 3) and chlorine (position 4) may create steric hindrance, while the methoxy group’s position (6 vs.
6-Bromo-4-Methyl-1,3-Dihydrobenzimidazole-2-Thione (CAS: 77811-41-7)
- Structure : Methyl at position 4 and a thione (C=S) replacing the diazole nitrogen.
- Molecular Formula : C₈H₇BrN₂S (estimated molecular weight: ~243.12 g/mol).
- Impact: The thione group increases sulfur’s nucleophilicity, enabling metal coordination.
Functional Group Diversity
Omeprazole Metabolites (e.g., M17)
- Structure : Contains a 6-methoxy-1H-1,3-benzodiazole moiety.
- Key Difference : The target compound’s bromine replaces omeprazole’s methyl group at position 4.
Triazole-Thiazole Hybrids (e.g., 9a–9e)
- Structure: Benzodiazole linked to triazole and thiazole rings via phenoxymethyl bridges.
- Example : Compound 9c includes a 4-bromophenyl-thiazole group.
- Impact : The extended conjugation and additional heterocycles enhance π-π stacking and hydrogen-bonding capabilities, likely improving binding to enzymes or receptors compared to the simpler bromo-methoxy analog .
Key Observations :
- Electron Effects : Methoxy groups (electron-donating) vs. halogens (electron-withdrawing) modulate aromatic ring reactivity. Bromine’s inductive effect may stabilize intermediates in substitution reactions.
- Solubility : Methoxy and thione groups improve polar interactions, whereas halogens and methyl groups enhance lipophilicity.
- Biological Relevance : Hybrid compounds (e.g., 9c) exhibit superior docking profiles due to multi-heterocyclic motifs, suggesting that 6-bromo-4-methoxy-1H-1,3-benzodiazole could serve as a scaffold for further functionalization .
Biological Activity
6-Bromo-4-methoxy-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of benzodiazole, it exhibits properties that make it a potential candidate for various therapeutic applications, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an enzyme inhibitor or receptor modulator by binding to active sites, thus blocking catalytic activities. The presence of the bromine atom enhances its interaction through halogen bonding, while the methoxy group contributes to its binding affinity and specificity towards biological targets.
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines, showing significant inhibition of cell proliferation. For instance, a study reported that derivatives of benzodiazole with similar structures induced cell cycle arrest in the subG0/G1 phase, indicating apoptosis in treated cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HuT78 | <0.5 | Induces apoptosis |
| MDA-MB-231 | 1.35 | Cell cycle arrest |
| HT-29 | 0.008 | Disrupts microtubule dynamics |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in various models, suggesting potential therapeutic applications in inflammatory diseases. The exact pathways involved are still under investigation but may involve modulation of NF-kB signaling pathways .
Case Studies
Several studies have highlighted the efficacy of this compound in biological systems:
- Study on Cell Cycle Regulation : A recent investigation demonstrated that treatment with this compound led to a statistically significant enrichment of cells in the S phase while decreasing the G1 phase population in leukemia cell lines. This suggests that the compound may interfere with normal cell cycle progression .
- Covalent Inhibition Studies : Another research effort focused on covalent inhibitors revealed that compounds similar to this compound can selectively target critical proteins involved in cancer progression, such as GPX4. This highlights the potential for developing targeted therapies based on this compound .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Benzodiazole derivative | Anticancer | <0.5 |
| 6-Chloro-4-methoxy-1H-1,3-benzodiazole | Benzodiazole derivative | Moderate anticancer | 2.0 |
| 4-Methoxybenzimidazole | Benzimidazole | Anti-inflammatory | 0.5 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-bromo-4-methoxy-1H-1,3-benzodiazole, and how can purity be validated?
- Methodology :
- Synthesis : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the bromo and methoxy groups. For example, describes analogous benzodiazole derivatives synthesized via copper-catalyzed cross-coupling in DMF at 80–100°C under nitrogen .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
- Validation : Employ HPLC (C18 column, methanol/water mobile phase) to assess purity (>98%). Confirm structure via -/-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can the stability of this compound under varying conditions be systematically evaluated?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min, up to 300°C).
- Photostability : Expose to UV light (254 nm) in acetonitrile and monitor degradation via UV-Vis spectroscopy.
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze residual compound by LC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodology :
- NMR : Use -NMR to identify methoxy (singlet, δ ~3.9 ppm) and aromatic protons (coupling patterns for substitution). -NMR detects quaternary carbons (e.g., C-Br at δ ~120 ppm).
- IR : Confirm methoxy (C-O stretch ~1250 cm) and benzodiazole ring vibrations (C=N stretch ~1600 cm) .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths/angles (e.g., Br-C distance ~1.89 Å) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted applications?
- Methodology :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the NH group, directing electrophiles (e.g., iodine, CO) to the 5-position.
- Cross-Coupling : Pd(PPh)-catalyzed Stille coupling (with organotin reagents) or Buchwald-Hartwig amination to modify the bromo site selectively .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology :
- Data Validation : Check for twinning (SHELXL TWIN command) or disorder using PLATON. Refine anisotropic displacement parameters to detect overfitting.
- Complementary Techniques : Compare XRD data with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G* basis set) to validate bond angles .
Q. How can synthetic byproducts or degradation pathways be identified and mitigated during scale-up?
- Methodology :
- Mechanistic Studies : Use LC-MS/MS to track intermediates in real-time. For example, identifies triazole-thiazole byproducts via -NMR coupling constants .
- Process Optimization : Adjust reaction stoichiometry (e.g., limit excess bromine to prevent di-substitution) or switch solvents (e.g., DMSO for higher polarity) to suppress side reactions .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
